molecular formula C12H8FNO2 B3228305 4-(3-Fluorophenyl)pyridine-3-carboxylic acid CAS No. 1261990-97-9

4-(3-Fluorophenyl)pyridine-3-carboxylic acid

Cat. No. B3228305
CAS RN: 1261990-97-9
M. Wt: 217.20 g/mol
InChI Key: WSAOEJPPNPABAX-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenyl)pyridine-3-carboxylic acid” is a chemical compound with the empirical formula C12H8FNO2 . It is used for synthesis . The compound appears as a white to off-white powder .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)pyridine-3-carboxylic acid” consists of a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a fluorine atom, and the pyridine ring carries a carboxylic acid group .


Physical And Chemical Properties Analysis

“4-(3-Fluorophenyl)pyridine-3-carboxylic acid” is a white to off-white powder . It has a molecular weight of 217.20 g/mol . The compound has a melting point of 215 °C and a density of 0.5 g/cm3 at 20 °C . The pH value is 5.7 (5 g/l, H₂O, 20 °C) .

Safety and Hazards

The compound is classified as a combustible solid . It’s hazardous to water (WGK 2) . In case of contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes . If symptoms persist, medical attention should be sought .

Future Directions

The future directions for “4-(3-Fluorophenyl)pyridine-3-carboxylic acid” would depend on its applications. As a chemical used for synthesis , it could be used to create a variety of other compounds. Its fluorophenyl group might be of interest in pharmaceutical research, as fluorine atoms are often included in drug molecules to improve their properties.

properties

IUPAC Name

4-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOEJPPNPABAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692417
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)nicotinic acid

CAS RN

1261990-97-9
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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